molecular formula C9H9BrO2 B187524 2-(2-Bromophenyl)propanoic acid CAS No. 153184-13-5

2-(2-Bromophenyl)propanoic acid

Cat. No. B187524
M. Wt: 229.07 g/mol
InChI Key: HAZQYHDLSHWBEF-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is a white solid and is used for research purposes.


Synthesis Analysis

The synthesis of “2-(2-Bromophenyl)propanoic acid” involves the bromination of 2-methyl-2-phenylpropanoic acid with methyl iodide to yield the product . The reaction is reported to have an 80% yield .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromophenyl)propanoic acid” is represented by the InChI code 1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) . The compound has a LogP value of 2.63720, indicating its lipophilicity .


Physical And Chemical Properties Analysis

“2-(2-Bromophenyl)propanoic acid” is a white solid with a molecular weight of 229.07 . The compound’s exact density, boiling point, and melting point are not specified in the search results.

Scientific Research Applications

  • Organometallic Synthesis : 2-(2-Bromophenyl)propanoic acid derivatives play a role in organometallic chemistry. Zaidlewicz and Wolan (2002) explored the synthesis of ω-(4-bromophenyl)alkanoic acids, demonstrating their utility in creating boronates through cross-coupling reactions in an ionic liquid environment (Zaidlewicz & Wolan, 2002).

  • Phytotoxicity and Mutagenicity Studies : Research by Jităreanu et al. (2013) on cinnamic acid derivatives, which include compounds structurally similar to 2-(2-Bromophenyl)propanoic acid, evaluated their phytotoxic and genotoxic effects using the Triticum test. This study contributes to understanding the environmental impact of such compounds (Jităreanu et al., 2013).

  • Crystal Structure Analysis : Kumarasinghe, Hruby, and Nichol (2009) examined the synthesis of compounds structurally related to 2-(2-Bromophenyl)propanoic acid, providing insights into the crystal structure and molecular interactions, essential for understanding the physical properties of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

  • Antibacterial Heterocyclic Compound Synthesis : El-Hashash et al. (2015) used a related compound, 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, in the synthesis of various heterocyclic compounds with expected antibacterial activities. This highlights the potential pharmaceutical applications of similar bromophenyl compounds (El-Hashash et al., 2015).

  • Anti-Inflammatory Activities of Phenolic Compounds : A study by Ren et al. (2021) on new phenolic compounds derived from Eucommia ulmoides Oliv. included compounds structurally akin to 2-(2-Bromophenyl)propanoic acid, demonstrating their potential anti-inflammatory activities (Ren et al., 2021).

  • Asymmetric Synthesis in Fluorinated Compounds : Monclus, Masson, and Luxen (1995) described the asymmetric synthesis of fluorinated compounds using precursors related to 2-(2-Bromophenyl)propanoic acid. This research contributes to the field of fluorine chemistry and the synthesis of specialized amino acids (Monclus, Masson, & Luxen, 1995).

  • Electroreductive Radical Cyclization in Organic Synthesis : Esteves et al. (2005) explored the electroreductive radical cyclization of compounds containing the 2-bromophenyl group, showing the utility of such reactions in synthesizing complex organic molecules (Esteves et al., 2005).

  • Extraction Studies in Chemical Engineering : Keshav et al. (2009) investigated the extraction of carboxylic acids, including propionic acid (structurally related to 2-(2-Bromophenyl)propanoic acid), highlighting the importance of such compounds in industrial processes (Keshav et al., 2009).

  • Oxidation Kinetics in Chemistry : Research by Norcross et al. (1997) on the oxidation of secondary alcohols, including compounds similar to 2-(2-Bromophenyl)propanoic acid, adds to our understanding of reaction kinetics and mechanisms in organic chemistry (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

  • Metabolite Synthesis and Analysis : Camps and Farrés (1995) synthesized isomers of compounds related to 2-(2-Bromophenyl)propanoic acid, contributing to the field of metabolite synthesis and analytical chemistry (Camps & Farrés, 1995).

Safety And Hazards

The safety data sheet for “2-(2-Bromophenyl)propanoic acid” suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapors when handling this compound .

properties

IUPAC Name

2-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZQYHDLSHWBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566298
Record name 2-(2-Bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)propanoic acid

CAS RN

153184-13-5
Record name 2-(2-Bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Shahid Islam, S Ahmad, MR Attu… - Helvetica Chimica …, 2015 - Wiley Online Library
We have developed a concise method of synthesizing racemic arylpropanoic acids, which have been widely used as nonsteroidal anti‐inflammatory drugs (NSAIDs). The synthesis …
Number of citations: 6 onlinelibrary.wiley.com
X Zheng, C Song, Y Meng - ARKIVOC: Online Journal of Organic …, 2022 - arkat-usa.org
We have developed a TFAA-mediated acylation of benzofurans using carboxylic acids as acylating agents. The reaction does not require the aid of Lewis acid catalysts, and lead to the …
Number of citations: 3 www.arkat-usa.org
A Matarazzo - 2011 - scholar.archive.org
Stereochemistry is a branch of chemistry that deals with the three dimensional structure of molecules. 1 Stereoisomers are isomers that have the same connectivity but differ in their …
Number of citations: 0 scholar.archive.org

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